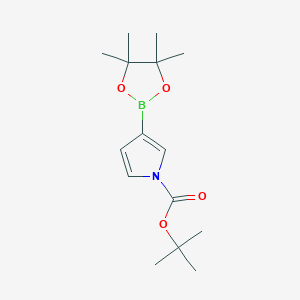

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Descripción

Molecular Formula: C₁₅H₂₄BNO₄ Molecular Weight: 295.18 g/mol () Structure: This compound features a pyrrole ring substituted with a dioxaborolane group at the 3-position and a tert-butyl carboxylate protecting group at the 1-position. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity .

Propiedades

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSRFVDSYZQVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655279 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935278-73-2 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Borylation of 3-Halopyrrole Derivatives

- Procedure:

The 3-halogenated pyrrole (e.g., 3-bromopyrrole or 3-iodopyrrole) protected with a Boc group is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4. - Reaction Conditions:

- Temperature: 80–100 °C

- Solvent: 1,4-dioxane or THF

- Base: potassium acetate (KOAc)

- Time: 12–24 hours

- Outcome:

The boronate ester is installed regioselectively at the 3-position, yielding the desired tert-butyl 3-(pinacolboronate)-pyrrole-1-carboxylate with yields ranging from 60% to 85% depending on conditions.

Iridium-Catalyzed C–H Borylation (Direct Borylation)

- Procedure:

Direct C–H borylation of the Boc-protected pyrrole at the 3-position using an iridium catalyst such as [Ir(COD)(OMe)]2 with bipyridine ligands and bis(pinacolato)diboron. - Reaction Conditions:

- Temperature: 80–120 °C

- Solvent: cyclohexane or toluene

- Time: 12–24 hours

- Advantages:

This method avoids the need for pre-functionalized halopyrrole substrates, simplifying synthesis. - Limitations:

Requires optimized ligand and catalyst system for regioselectivity and yield.

Protection and Functional Group Compatibility

- The Boc group on the pyrrole nitrogen is introduced prior to borylation to prevent undesired side reactions and to enhance solubility and stability.

- The pinacol boronate ester is stable under the reaction conditions and can be purified by standard chromatographic techniques.

Comparative Data Table of Preparation Methods

| Method | Catalyst | Substrate Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2, Pd(PPh3)4 | 3-Halopyrrole (Boc) | 1,4-Dioxane, THF | 80–100 | 12–24 | 60–85 | Requires halogenated substrate |

| Ir-catalyzed direct C–H borylation | [Ir(COD)(OMe)]2 + bipy | Boc-protected pyrrole | Cyclohexane, toluene | 80–120 | 12–24 | 50–75 | Avoids halogenated substrates |

Research Findings and Optimization Notes

- Catalyst Loading: Lower catalyst loading (1–2 mol%) is effective but may require longer reaction times.

- Base Effects: Potassium acetate is commonly preferred for palladium-catalyzed reactions due to mild basicity and compatibility.

- Temperature Control: Elevated temperatures favor higher conversion but may lead to side reactions if too high.

- Purity: Final products typically show purity above 95% confirmed by NMR and HPLC analyses.

- Storage: The compound is stable under refrigeration and inert atmosphere; sensitive to moisture and air over extended periods.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl halides. A representative example involves its reaction with methyl 4-bromobenzoate under microwave-assisted conditions :

| Substrate | Conditions | Yield | Purification Method |

|---|---|---|---|

| Methyl 4-bromobenzoate | 1,4-dioxane/H₂O, 80°C, 4 h, Pd catalyst | 99% | Ethyl acetate wash, Na₂SO₄ drying |

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronate and reductive elimination .

Nucleophilic Substitution Reactions

The boron moiety enhances nucleophilic character, enabling substitutions with electrophiles. For instance:

-

Reaction with 2-bromo-nitrobenzene yields tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (96% yield) .

-

Coupling with 3-bromoaniline produces tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate (50% yield) .

Key Conditions :

-

Base: Typically inorganic bases (e.g., K₂CO₃) to deprotonate intermediates.

Mechanistic Insights

The boron atom stabilizes transition states by:

-

Lewis Acid Activation : Coordinating to oxygen or nitrogen atoms in electrophiles.

-

Electronic Effects : Delocalizing electron density through the conjugated pyrrole ring.

Experimental characterization (NMR, HRMS) confirms retention of the tert-butyl carbamate group post-reaction, indicating its stability under these conditions .

Reaction Optimization

Microwave irradiation significantly improves efficiency:

Example Optimization Data :

| Substrate | Time (h) | Yield (%) |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)pyridine | 4 | 74 |

| 6-Methylpyridin-2-yl bromide | 4 | 68 |

Stability and Handling

-

Storage : -20°C under inert gas to prevent boronate hydrolysis.

-

Incompatibilities : Strong acids/bases degrade the dioxaborolane ring.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic Acid Derivatives

The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for participation in Suzuki-Miyaura cross-coupling reactions, which are critical for forming carbon-carbon bonds. This reaction is particularly useful in the synthesis of biaryl compounds and complex organic molecules. The presence of the tert-butyl group enhances solubility and stability during reactions .

Table 1: Comparison of Reactivity in Suzuki Coupling Reactions

| Compound | Yield (%) | Reaction Time (hours) | Conditions |

|---|---|---|---|

| tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | 85 | 2 | Pd catalyst under reflux |

| Standard Boronic Acid | 75 | 3 | Pd catalyst at room temperature |

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety has been linked to enhanced activity against various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways essential for tumor growth .

Case Study: In Vitro Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. The mechanism of action was attributed to apoptosis induction and cell cycle arrest.

Materials Science

Fluorescent Probes

The compound's structure allows it to function as a fluorescent probe in biological imaging. Its stability and tunable emission properties make it suitable for tracking cellular processes in real-time. Research has shown that it can be used effectively in live-cell imaging applications .

Table 2: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.75 |

| Solvent Compatibility | DMSO, Ethanol |

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrrole ring can interact with biological targets through π-π stacking and hydrogen bonding interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds share the dioxaborolane group and a nitrogen-containing heterocycle but differ in core rings, substituents, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Reactivity :

- Electron-Deficient Cores (e.g., pyridine, pyrrolopyridine): Increase Suzuki-Miyaura coupling efficiency due to enhanced electrophilicity .

- Chloro Substituents (e.g., ): Enable further functionalization via nucleophilic substitution, expanding utility in medicinal chemistry .

Biological Activity :

- Pyrrolo[2,3-b]pyridine Derivatives (): Exhibit higher affinity for kinase targets compared to pyrrole analogs due to fused aromatic systems .

- Pyrazole Derivatives (): Smaller size allows better penetration in biochemical assays .

Stability and Solubility :

- Furan-Containing Analogs (): Improved solubility in polar solvents, advantageous for polymer applications .

- tert-Butyl Protection : Enhances stability during synthesis but requires low-temperature storage to prevent decomposition .

Synthetic Versatility :

- Dioxaborolane Group : Universally enables cross-coupling reactions, but steric hindrance varies with substituents (e.g., bulkier groups reduce reaction rates) .

Research Findings and Case Studies

- Case Study 1 : tert-Butyl 5-chloro-3-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate () demonstrated 82% yield in hydrogenation reactions, highlighting its synthetic robustness .

- Case Study 2 : Pyridine-pyrrolidine hybrids () showed 10-fold higher potency in inhibiting GSK-3β compared to pyrrole derivatives, attributed to improved target engagement .

Actividad Biológica

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a boron-containing moiety, which is known to enhance the bioactivity of organic compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₈H₂₅BN₂O₄

- Molecular Weight : 344.22 g/mol

- CAS Number : 942070-47-5

The biological activity of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing dioxaborolane moieties can act as enzyme inhibitors and modulators of signaling pathways.

Enzyme Inhibition

Studies have shown that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance:

- DYRK1A Inhibition : The compound has been evaluated for its potential as a DYRK1A inhibitor. DYRK1A is implicated in several neurodegenerative diseases including Alzheimer's disease. In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory activity against DYRK1A with nanomolar IC50 values .

Biological Activity and Therapeutic Potential

The biological activity of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate has been explored in several contexts:

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In cellular models using BV2 microglial cells:

- The compound demonstrated a reduction in pro-inflammatory cytokine release when stimulated with lipopolysaccharides (LPS), suggesting a potential role in modulating inflammatory responses .

Antioxidant Activity

Case Studies and Research Findings

Q & A

Q. How can I optimize the synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate to maximize yield and purity?

Methodological Answer:

- Key Steps :

Use mixed anhydride intermediates by reacting the carboxylate precursor with isobutyl chloroformate and DIPEA in CH2Cl2 under inert conditions .

Monitor reaction progress via LC-MS to confirm intermediate formation and consumption .

Purify the product using flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the target compound with >95% purity .

- Critical Parameters :

-

Temperature: Room temperature (20–25°C) for anhydride formation and coupling.

-

Stoichiometry: Maintain a 1:1.1 molar ratio of carboxylate to isobutyl chloroformate to minimize side reactions .

Reaction Parameter Optimal Condition Yield Solvent CH2Cl2 59% Purification Method Flash Chromatography 95% Purity

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Preventive Measures :

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Primary Methods :

NMR Spectroscopy : Confirm regiochemistry of the pyrrole and boronate ester moieties (δ 1.3 ppm for tert-butyl groups; δ 1.0–1.5 ppm for tetramethyl dioxaborolane) .

IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm<sup>-1</sup> and B-O vibrations at ~1350 cm<sup>-1</sup> .

HRMS : Validate molecular weight (C15H26BNO4, exact mass 295.18) .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this boronate ester?

Methodological Answer:

- Approach :

Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in Suzuki-Miyaura couplings .

Apply machine learning to optimize reaction conditions (e.g., solvent polarity, catalyst loading) by training models on existing experimental data .

- Case Study :

- ICReDD’s workflow integrates computation and experimentation to reduce trial-and-error cycles by >50% .

Q. How do I resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Troubleshooting Steps :

Verify sample purity via LC-MS to rule out impurities .

Conduct variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the tert-butyl group) .

Compare experimental data with computed NMR chemical shifts (e.g., using Gaussian or ADF software) .

Q. What experimental design strategies can statistically optimize catalytic applications of this compound?

Methodological Answer:

- Design of Experiments (DoE) :

Use fractional factorial designs to screen variables (e.g., temperature, catalyst type, solvent) .

Apply response surface methodology (RSM) to identify optimal conditions for cross-coupling efficiency .

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–5 mol% | High (p < 0.01) |

| Reaction Temperature | 60–100°C | Moderate (p < 0.05) |

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Analysis :

Perform kinetic studies to compare transmetalation rates with sterically hindered vs. unhindered boronate esters.

Use X-ray crystallography (as in ) to analyze steric effects on molecular conformation .

- Key Finding :

- The tert-butyl group reduces undesired proto-deboronation by shielding the boron center .

Data Contradiction Analysis

Q. How should I interpret conflicting reports on the stability of this compound under aqueous conditions?

Methodological Answer:

- Hypothesis Testing :

Conduct controlled stability assays in buffered solutions (pH 4–10) with LC-MS monitoring.

Compare results with computational hydrolysis pathways (e.g., using DFT to model B-O bond cleavage) .

- Recommendation :

Environmental Impact and Green Chemistry

Q. What methodologies assess the environmental persistence of this boronate ester?

Methodological Answer:

- Protocol :

Use OECD 301F biodegradation tests to measure half-life in soil/water systems.

Model atmospheric fate (e.g., OH radical reactivity) using EPA EPISuite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.